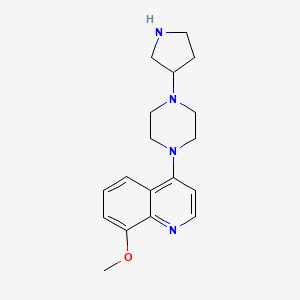
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, a methoxy group at the 8th position, and a pyrrolidin-3-ylpiperazin-1-yl substituent at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrrolidin-3-ylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the 4-position of the quinoline core with a pyrrolidin-3-ylpiperazin-1-yl group, which can be synthesized separately through the reaction of pyrrolidine with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The methoxy group and the pyrrolidin-3-ylpiperazin-1-yl substituent can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline core.
Camptothecin: An anticancer agent with a quinoline core.
Uniqueness
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is unique due to its specific substituents, which can enhance its biological activity and specificity. The combination of the methoxy group and the pyrrolidin-3-ylpiperazin-1-yl group provides a unique pharmacophore that can interact with a wide range of biological targets.
特性
IUPAC Name |
8-methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-4-2-3-15-16(6-8-20-18(15)17)22-11-9-21(10-12-22)14-5-7-19-13-14/h2-4,6,8,14,19H,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBDEQIRLZVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N3CCN(CC3)C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[(1,4-Dimethyl-2-oxopyridin-3-yl)carbamoyl]phenoxy]acetic acid](/img/structure/B7444953.png)
![N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B7444961.png)
![3-[[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]methyl]benzoic acid](/img/structure/B7444977.png)
![2-Phenyl-3-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7444978.png)
![2-[4-[[5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7445002.png)
![2-[4-[[2-(2-Chloroanilino)acetyl]amino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7445008.png)
![1-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7445012.png)
![5-[[5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7445015.png)
![2-[4-[[(3S)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7445022.png)
![2-[4-(2-Methoxypropylsulfonylamino)phenyl]-2-methylpropanoic acid](/img/structure/B7445030.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-propan-2-ylazetidine-1-carboxamide](/img/structure/B7445036.png)
![[(2S,4S)-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7445044.png)
![4-[4-(Difluoromethyl)-2-fluorobenzoyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid](/img/structure/B7445061.png)
![2-[4-[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]phenyl]acetic acid](/img/structure/B7445071.png)
